molecular formula C7H15NO B6256233 methyl[(2-methyloxolan-3-yl)methyl]amine, Mixture of diastereomers CAS No. 1510407-64-3

methyl[(2-methyloxolan-3-yl)methyl]amine, Mixture of diastereomers

Cat. No.: B6256233
CAS No.: 1510407-64-3
M. Wt: 129.2
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Description

Methyl[(2-methyloxolan-3-yl)methyl]amine, a mixture of diastereomers, is a chemical compound characterized by its unique structure, which includes a methyloxolane ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl[(2-methyloxolan-3-yl)methyl]amine typically involves the reaction of 2-methyloxolane with methylamine under controlled conditions. The process can be summarized as follows:

    Starting Materials: 2-methyloxolane and methylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures to facilitate the formation of the desired product.

    Purification: The resulting mixture of diastereomers is then purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of methyl[(2-methyloxolan-3-yl)methyl]amine may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl[(2-methyloxolan-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents, such as thionyl chloride, can be used to introduce halogen atoms into the molecule.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Methyl[(2-methyloxolan-3-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl[(2-methyloxolan-3-yl)methyl]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Methyl[(2-methyloxolan-3-yl)methyl]amine can be compared with other similar compounds, such as:

    2-Methyloxolane: A simpler analog without the amine group, used in organic synthesis.

    N-Methyl-2-methyloxolane: A related compound with a different substitution pattern on the oxolane ring.

    Tetrahydrofuran (THF): A widely used solvent with a similar ring structure but lacking the methyl and amine groups.

The uniqueness of methyl[(2-methyloxolan-3-yl)methyl]amine lies in its combination of the methyloxolane ring and the amine group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1510407-64-3

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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